molecular formula C26H38O4 B011521 Actinopyrone C CAS No. 101359-70-0

Actinopyrone C

Cat. No.: B011521
CAS No.: 101359-70-0
M. Wt: 414.6 g/mol
InChI Key: KARZXNDNDLSNJC-NFDXLUQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Actinopyrone C is a natural product found in Streptomyces pactum with data available.

Scientific Research Applications

Biological Properties and Physiological Activity

Actinopyrone C, along with its analogues Actinopyrones A and B, was identified from a strain of Streptomyces and exhibits physiological activities. Notably, it has been shown to have coronary vasodilating activities in anesthetized dogs. Additionally, this compound demonstrates weak antimicrobial activities against certain Gram-positive bacteria and dermatophytes (Yano et al., 1986).

Structural Studies and Synthesis

The structural determination of this compound has been a subject of research. In one study, the structure of Actinopyrone A, closely related to this compound, was synthesized and determined, providing insights into the molecular structure of these compounds (Hosokawa et al., 2006). In another study, the structure of this compound isolated from marine fungus Penicillium sp. was elucidated using advanced spectroscopic methods, correcting previously reported chemical shifts (Li et al., 2007).

Potential Antitumor Properties

Recent research has also explored the potential of this compound in the context of antitumor activities. A study on Actinopyrone D, related to this compound, found it to be a downregulator of the molecular chaperone GRP78, which is significant in the context of cellular stress responses and cancer (Hayakawa et al., 2014).

Properties

CAS No.

101359-70-0

Molecular Formula

C26H38O4

Molecular Weight

414.6 g/mol

IUPAC Name

5-ethyl-2-[(2E,5E,7E,11E)-10-hydroxy-3,7,9,11-tetramethyltrideca-2,5,7,11-tetraenyl]-6-methoxy-3-methylpyran-4-one

InChI

InChI=1S/C26H38O4/c1-9-19(5)24(27)20(6)16-18(4)13-11-12-17(3)14-15-23-21(7)25(28)22(10-2)26(29-8)30-23/h9,11,13-14,16,20,24,27H,10,12,15H2,1-8H3/b13-11+,17-14+,18-16+,19-9+

InChI Key

KARZXNDNDLSNJC-NFDXLUQOSA-N

Isomeric SMILES

CCC1=C(OC(=C(C1=O)C)C/C=C(\C)/C/C=C/C(=C/C(C)C(/C(=C/C)/C)O)/C)OC

SMILES

CCC1=C(OC(=C(C1=O)C)CC=C(C)CC=CC(=CC(C)C(C(=CC)C)O)C)OC

Canonical SMILES

CCC1=C(OC(=C(C1=O)C)CC=C(C)CC=CC(=CC(C)C(C(=CC)C)O)C)OC

Synonyms

actinopyrone C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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